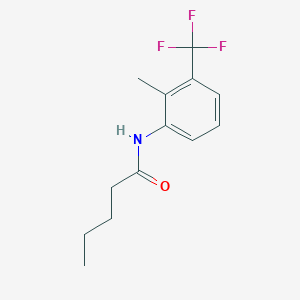![molecular formula C26H19N6NaO3S B156773 Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate CAS No. 10115-25-0](/img/structure/B156773.png)
Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate, commonly known as DAS, is a synthetic dye that is widely used in scientific research applications. It is a water-soluble compound that has a distinctive orange-red color, and it is commonly used as a staining agent in biological research.
Wirkmechanismus
DAS works by binding to nucleic acids and proteins through electrostatic interactions. The positively charged DAS molecule is attracted to the negatively charged phosphate groups in nucleic acids and the negatively charged amino acid residues in proteins. This binding allows DAS to selectively stain nucleic acids and proteins in biological samples.
Biochemical and Physiological Effects:
DAS has no known biochemical or physiological effects in living organisms. It is not metabolized by the body and is excreted unchanged in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using DAS as a staining agent is its specificity for nucleic acids and proteins. This allows for the selective visualization of these molecules in biological samples. However, DAS has some limitations. It is not suitable for use in live cells, as it cannot penetrate the cell membrane. Additionally, DAS can be toxic to cells at high concentrations, and it can interfere with certain biochemical assays.
Zukünftige Richtungen
There are several potential future directions for research involving DAS. One area of interest is the development of new staining agents that are more specific and less toxic than DAS. Another area of interest is the use of DAS in the detection of specific nucleic acid and protein sequences, which could have applications in the diagnosis of diseases such as cancer. Finally, there is potential for the use of DAS in the development of new drugs, as it has been shown to have some anti-cancer properties in vitro.
Synthesemethoden
The synthesis of DAS involves the reaction of 2,4-diaminophenyl with naphthalene-1-sulphonyl chloride to produce 4-[(2,4-diaminophenyl)azo]naphthalene-1-sulphonyl chloride. This intermediate compound is then reacted with 4-aminonaphthalene-1-sulphonic acid to produce DAS.
Wissenschaftliche Forschungsanwendungen
DAS is commonly used as a staining agent in biological research, particularly in the field of histology. It is used to stain nucleic acids, such as DNA and RNA, and it is also used to stain proteins. DAS is particularly useful in the detection of nucleic acids in gel electrophoresis, where it is used to visualize DNA fragments.
Eigenschaften
CAS-Nummer |
10115-25-0 |
|---|---|
Produktname |
Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate |
Molekularformel |
C26H19N6NaO3S |
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
sodium;4-[[4-[(2,4-diaminophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C26H20N6O3S.Na/c27-16-9-10-25(21(28)15-16)32-31-23-12-11-22(17-5-1-2-6-18(17)23)29-30-24-13-14-26(36(33,34)35)20-8-4-3-7-19(20)24;/h1-15H,27-28H2,(H,33,34,35);/q;+1/p-1 |
InChI-Schlüssel |
REXKKXDFCFPBRE-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)N)N.[Na+] |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)N)N.[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)N)N.[Na+] |
Andere CAS-Nummern |
10115-25-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





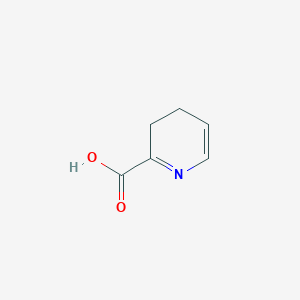
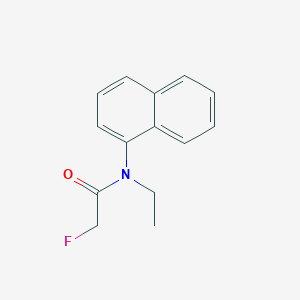
![2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile](/img/structure/B156701.png)
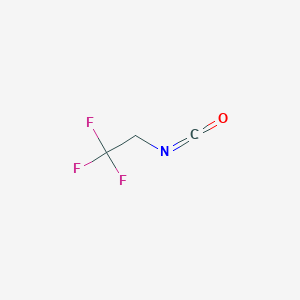
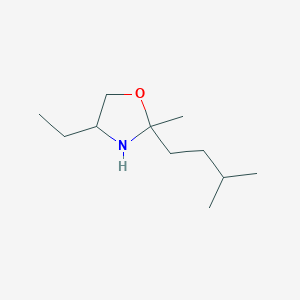

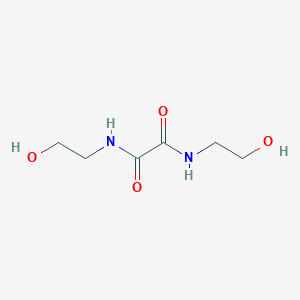
![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)
